Cas no 208338-52-7 (4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl))
4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl) Chemical and Physical Properties
Names and Identifiers
-
- 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl)
- benzene, <wbr>
- LogP
- 5HHQUF
- 5-HHXB(F,F)-F
- (trans,trans)-4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-pentyl-1,1'-bi(cyclohexane)
- SCHEMBL7524289
- AKOS032953817
- 5-[Difluoro[(trans,trans)-4a(2)-pentyl[1,1a(2)-bicyclohexyl]-4-yl]methoxy]-1,2,3-trifluorobenzene
- DTXSID301120545
- SCHEMBL7524278
- SCHEMBL7524284
- 208338-52-7
- BS-51475
- 5-[difluoro[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]methoxy]-1,2,3-trifluoro-Benzene
- F71541
- SCHEMBL7524273
- (1r,1's,4r,4'r)-4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexane)
- 5-[difluoro-[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene
- 5-[difluoro-[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluoro-benzene
-
- Inchi: 1S/C24H33F5O/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)24(28,29)30-20-14-21(25)23(27)22(26)15-20/h14-19H,2-13H2,1H3
- InChI Key: OGGGWPPCVOSSBU-UHFFFAOYSA-N
- SMILES: FC(C1CCC(CC1)C1CCC(CCCCC)CC1)(OC1C=C(C(=C(C=1)F)F)F)F
Computed Properties
- Exact Mass: 432.24529
- Monoisotopic Mass: 432.24515648g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 488
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 10.2
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.131±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (9.1E-7 g/L) (25 ºC),
- PSA: 9.23
4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1259844-25g |
4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl) |
208338-52-7 | 97% | 25g |
$175 | 2024-06-06 | |
| 1PlusChem | 1P00BILN-1g |
4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl) |
208338-52-7 | 97% | 1g |
$8.00 | 2023-12-19 | |
| 1PlusChem | 1P00BILN-5g |
4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl) |
208338-52-7 | 97% | 5g |
$29.00 | 2023-12-19 | |
| 1PlusChem | 1P00BILN-25g |
4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl) |
208338-52-7 | 97% | 25g |
$102.00 | 2023-12-19 | |
| eNovation Chemicals LLC | Y1259844-5g |
4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl) |
208338-52-7 | 97% | 5g |
$100 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1259844-1g |
4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl) |
208338-52-7 | 97% | 1g |
$65 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1259844-25g |
4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl) |
208338-52-7 | 97% | 25g |
$190 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1259844-1g |
4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl) |
208338-52-7 | 97% | 1g |
$65 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1259844-5g |
4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl) |
208338-52-7 | 97% | 5g |
$100 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1259844-25g |
4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl) |
208338-52-7 | 97% | 25g |
$190 | 2025-03-01 |
4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl) Suppliers
4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl) Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl)
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4'-Pentyl-1,1'-bi(cyclohexyl): A Comprehensive Overview
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl), with the CAS number 208338-52-7, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, including a bicyclohexyl core and multiple fluorine substituents. These characteristics contribute to its potential applications in various scientific and industrial domains.
The molecular structure of 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl) is composed of a central bicyclohexyl framework, which provides rigidity and stability. The presence of multiple fluorine atoms on the phenoxy group and the difluoro substituent on the methyl group imparts significant electronic and steric effects. These properties make the compound highly versatile for use in pharmaceuticals, agrochemicals, and advanced materials.
In recent years, there has been a growing interest in the development of fluorinated compounds due to their unique properties. Fluorine atoms can significantly alter the physicochemical properties of molecules, such as their lipophilicity, metabolic stability, and binding affinity to biological targets. 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl) is no exception. Its fluorinated structure enhances its potential as a lead compound for drug discovery and development.
One of the key areas where 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl) has shown promise is in the field of medicinal chemistry. Research has indicated that this compound exhibits potent activity against various biological targets. For instance, studies have demonstrated its ability to modulate specific enzymes and receptors involved in disease pathways. This makes it a valuable candidate for further investigation in drug discovery programs.
Beyond its pharmaceutical applications, 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl) has also found utility in materials science. The rigid bicyclohexyl core and fluorinated substituents contribute to its thermal stability and chemical resistance. These properties make it suitable for use in high-performance polymers and coatings. Additionally, its unique electronic properties have led to its exploration in the development of advanced electronic materials.
The synthesis of 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl) involves a series of well-defined chemical reactions. The key steps include the formation of the bicyclohexyl core through a ring-closing metathesis reaction and the introduction of the fluorinated substituents via selective fluorination reactions. These synthetic routes have been optimized to ensure high yields and purity levels, making large-scale production feasible.
In terms of safety and environmental impact, rigorous assessments have been conducted to ensure that 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl)
The future outlook for 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl)
In conclusion, 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl), with CAS number 208338-52-7, represents a versatile and promising compound with diverse applications in medicinal chemistry and materials science. Its unique structural features and favorable properties make it an attractive candidate for further research and development.
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